molecular formula C9H18ClNO2 B2608036 Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride CAS No. 1000291-88-2

Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride

Katalognummer B2608036
CAS-Nummer: 1000291-88-2
Molekulargewicht: 207.7
InChI-Schlüssel: NJAQUEGJJWIOFH-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1000291-88-2 . It has a molecular weight of 207.7 . The IUPAC name for this compound is ethyl ®-2-(piperidin-2-yl)acetate hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is 1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 .


Physical And Chemical Properties Analysis

Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride is a solid at room temperature . It should be stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Process Intensification in Chemical Synthesis

Research on process intensification techniques, such as reactive distillation and microwave-assisted reactions, suggests a growing interest in improving the efficiency of chemical synthesis processes. These techniques can enhance the production rate, purity, and energy efficiency of chemical compounds, including various ethyl acetate derivatives, highlighting the potential for innovative manufacturing processes in pharmaceutical and industrial applications (Patil & Gnanasundaram, 2020).

Pharmacokinetics and Drug Delivery Systems

Studies on drugs like Bilastine and Lurasidone demonstrate the importance of understanding the chemistry, pharmacokinetics, and pharmacodynamics of pharmaceutical compounds. Such research provides crucial insights into how drugs are absorbed, distributed, metabolized, and excreted in the body, which is vital for developing effective and safe medications. These studies often involve detailed analysis of the chemical structure and biological interactions of the compounds, which could be relevant to research on Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride in a pharmacological context (Sharma et al., 2021; Pompili et al., 2018).

Analytical Methods in Chemical Analysis

The development and refinement of analytical methods, such as chromatography and mass spectrometry, are crucial for the quantification and characterization of chemical compounds in various matrices. Research in this area supports the identification and quantification of complex chemical substances, which is essential for drug development, toxicological studies, and environmental analysis. This type of research underpins the analytical approaches that might be applied to study Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride in scientific investigations (Biondi et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P280, P301+P312, and P302+P352 .

Zukünftige Richtungen

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of compounds like Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name

ethyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQUEGJJWIOFH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-(pyridin-2-yl)acetate (24.51 g, 148.4 mmol) was dissolved in ethanol (130 ml), and PtO2 (3.37 g, 14.84 mmol, 0.1 eq.) and chloroform (20 ml) were added. The suspension was stirred overnight under a H2 atmosphere (8 bar) at 40° C. According to TLC monitoring (silica gel, DCM/methanol 95:5), the reaction was incomplete, so that further chloroform (15 ml) was added and stirring was carried out for a further 2 d under a H2 atmosphere (8 bar) at 40° C. (TLC monitoring). After cooling, the catalyst was first removed by filtration over filtering earth and the filtrate was concentrated to dryness in vacuo. The ethyl 2-(piperidin-2-yl)acetate hydrochloride was used in the next stage without being purified further. Yield: 31.51 g, >100%
Quantity
24.51 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-(pyridin-2-yl)acetate (24.51 g, 148.4 mmol) was dissolved in ethanol (130 ml), and PtO2 (3.37 g, 14.84 mmol, 0.1 eq.) and chloroform (20 ml) were added. The suspension was stirred under an H2 atmosphere (8 bar) at 40° C. overnight. According to TLC control (silica gel, MC/methanol 95:5), the reaction was not complete, so that further chloroform (15 ml) was added and the mixture was stirred under an H2 atmosphere (8 bar) at 40° C. for a further 2 d (TLC control). After cooling, the catalyst was first removed by filtering over filtering earth and the filtrate was concentrated to dryness in vacuo. The ethyl 2-(piperidin-2-yl)acetate hydrochloride was employed in the next stage without further purification.
Quantity
24.51 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.